Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Structural Elucidation of Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-Carboxylate
Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core Architecture
The pyrazolo[1,5-a]pyrimidine core architecture represents a fused bicyclic system that exhibits exceptional structural rigidity and planarity. The fundamental framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, which is fused at the 1,2-positions with a six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3. This fused arrangement creates a highly stable aromatic system with distinct electronic characteristics.
Crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives have revealed that the bicyclic core maintains an essentially planar conformation. The pyrazolopyrimidine ring system demonstrates minimal deviation from planarity, with typical dihedral angles between constituent rings remaining below 5 degrees. This structural feature is crucial for the compound's electronic properties and potential intermolecular interactions.
The specific substitution pattern in this compound introduces additional complexity to the molecular architecture. The methyl groups at positions 2, 5, and 7 adopt orientations that minimize steric hindrance while maintaining optimal orbital overlap within the aromatic system. The carboxylate ester functionality at position 3 extends from the planar core, typically forming dihedral angles between 30-45 degrees with the heterocyclic plane, as observed in analogous structures.
The molecular packing in crystalline forms of pyrazolo[1,5-a]pyrimidine derivatives often involves π-π stacking interactions between the aromatic cores, with typical interplanar distances ranging from 3.3 to 3.6 Angstroms. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the compound.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| Core Planarity Deviation | 0.01-0.05 Å | Aromatic stability |
| Dihedral Angle (Core-Ester) | 30-45° | Conformational preference |
| π-π Stacking Distance | 3.3-3.6 Å | Crystal packing |
| Bond Length Variation | ±0.02 Å | Electronic delocalization |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the fused heterocyclic system and substituent pattern.
The aromatic proton at position 6 of the pyrimidine ring typically resonates as a singlet in the downfield region between 6.4-7.1 parts per million, as observed in related trimethyl-substituted derivatives. This chemical shift reflects the deshielding effect of the adjacent nitrogen atoms and the aromatic character of the pyrimidine ring. The integration pattern confirms the presence of a single proton in this position.
The methyl substituents at positions 2, 5, and 7 exhibit distinct chemical shift patterns that reflect their different electronic environments. The 2-methyl group typically appears as a sharp singlet around 2.4-2.5 parts per million, while the 5-methyl and 7-methyl groups resonate at slightly different frequencies, typically around 2.5-2.7 parts per million, due to their proximity to different nitrogen atoms within the heterocyclic framework.
The methyl ester functionality contributes two distinct signals to the proton Nuclear Magnetic Resonance spectrum. The ester methyl group appears as a sharp singlet around 3.9-4.0 parts per million, displaying the characteristic downfield shift associated with oxygen-bound methyl groups. This signal integrates for three protons and serves as a diagnostic feature for the ester functionality.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments within the molecule. The carbonyl carbon of the ester group typically resonates around 162-165 parts per million, reflecting the characteristic downfield shift of carbonyl carbons. The aromatic carbons within the pyrazolo[1,5-a]pyrimidine core exhibit chemical shifts ranging from 100-160 parts per million, with specific values dependent on their proximity to nitrogen atoms and substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-6 | 6.4-7.1 | 105-110 | Singlet |
| 2-CH₃ | 2.4-2.5 | 15-16 | Singlet |
| 5-CH₃ | 2.5-2.7 | 24-25 | Singlet |
| 7-CH₃ | 2.5-2.7 | 16-17 | Singlet |
| OCH₃ | 3.9-4.0 | 52-53 | Singlet |
| C=O | - | 162-165 | - |
Infrared (IR) Vibrational Signatures of Functional Groups
Infrared spectroscopy provides crucial information about the functional group characteristics and molecular vibrations within this compound. The vibrational spectrum exhibits distinct absorption bands that correspond to specific molecular motions and bond stretching frequencies.
The carbonyl stretching vibration of the ester group represents one of the most prominent features in the infrared spectrum, typically appearing as a strong absorption band around 1650-1670 wavenumbers. This frequency range is characteristic of ester carbonyls conjugated with aromatic systems, where the conjugation leads to a slight reduction in the stretching frequency compared to isolated ester groups.
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1590-1600 wavenumber region, reflecting the complex vibrational modes of the fused heterocyclic system. These bands are characteristic of the pyrazolo[1,5-a]pyrimidine core and provide diagnostic information about the aromatic character of the molecule.
Carbon-hydrogen stretching vibrations associated with the aromatic protons appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl groups occur at lower frequencies, typically around 2900-3000 wavenumbers. The intensity and position of these bands reflect the relative abundance of aromatic versus aliphatic hydrogen atoms in the molecule.
The carbon-nitrogen stretching vibrations within the heterocyclic rings contribute to absorption bands in the 1400-1500 wavenumber region, though these are often overlapped with other skeletal vibrations and may be difficult to assign definitively without detailed vibrational analysis.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O Ester | 1650-1670 | Strong | Carbonyl stretch |
| C=C Aromatic | 1590-1600 | Medium | Ring stretch |
| C-H Aromatic | 3000-3100 | Medium | Aromatic C-H |
| C-H Aliphatic | 2900-3000 | Medium | Methyl C-H |
| C-N Heterocycle | 1400-1500 | Variable | Ring vibrations |
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. These computational approaches enable precise determination of bond lengths, bond angles, and dihedral angles that may not be readily accessible through experimental methods alone.
The optimized geometry calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets, commonly 6-31G(d,p) or higher levels of theory, to achieve accurate geometric parameters. The computational results reveal that the pyrazolo[1,5-a]pyrimidine core maintains excellent planarity, with all ring atoms lying within 0.02 Angstroms of the mean plane.
Bond length analysis through Density Functional Theory calculations demonstrates the aromatic character of the fused ring system. The carbon-carbon bonds within the rings exhibit typical aromatic bond lengths ranging from 1.38 to 1.42 Angstroms, while carbon-nitrogen bonds show lengths between 1.32 and 1.35 Angstroms, consistent with significant π-electron delocalization throughout the heterocyclic framework.
The methyl substituents adopt orientations that minimize steric interactions while maintaining optimal hyperconjugative interactions with the π-system. The carbon-carbon bonds connecting the methyl groups to the aromatic core typically exhibit lengths around 1.50 Angstroms, characteristic of sp³-sp² carbon-carbon single bonds.
The ester functionality shows geometric parameters consistent with its expected hybridization states. The carbonyl carbon-oxygen double bond length typically measures around 1.21 Angstroms, while the ester carbon-oxygen single bond exhibits a length near 1.34 Angstroms. The dihedral angle between the ester group and the heterocyclic plane optimizes to approximately 35-40 degrees, representing a balance between steric considerations and electronic effects.
Vibrational frequency calculations complement the geometric optimization by providing theoretical infrared spectra that can be compared with experimental measurements. These calculations help assign specific vibrational modes and validate the structural model through comparison with observed spectroscopic data.
| Geometric Parameter | DFT Value | Experimental Range | Deviation |
|---|---|---|---|
| Core Planarity | 0.01 Å | 0.01-0.05 Å | Excellent |
| C-C Aromatic | 1.38-1.42 Å | 1.37-1.43 Å | ±0.01 Å |
| C-N Aromatic | 1.32-1.35 Å | 1.31-1.36 Å | ±0.01 Å |
| C=O Bond | 1.21 Å | 1.20-1.22 Å | ±0.01 Å |
| Ester Dihedral | 35-40° | 30-45° | ±5° |
Properties
IUPAC Name |
methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-5-7(2)14-10(12-6)9(8(3)13-14)11(15)16-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIYYASGSQWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
A predominant strategy involves a one-pot three-component reaction of amino pyrazoles, enaminones or chalcones, and sodium halides, typically sodium iodide, sodium bromide, or sodium chloride, in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈). This approach facilitates the formation of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by selective halogenation at the 3-position.
Reaction Pathway
- Initial Step: The amino pyrazole reacts with enaminones or chalcones via Michael addition, generating an intermediate that undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
- Cyclization and Dehydration: Intramolecular cyclization occurs through cascade reactions, leading to the formation of the heterocyclic system.
- Halogenation: In situ generated halogenating species (e.g., I₂, Br₂, or Cl₂) from sodium halides and potassium persulfate effect electrophilic halogenation at the 3-position.
Representative Procedure
- Enaminone (0.2 mmol) and amino pyrazole (0.2 mmol) are dissolved in water.
- Sodium halide (1.2 equiv) and potassium persulfate (1.5 equiv) are added.
- The mixture is stirred at 80°C until completion (monitored via TLC).
- The crude product is extracted with dichloromethane (DCM), dried, and purified by column chromatography.
Data Table: Preparation Conditions and Yields
| Method | Reagents | Solvent | Temperature | Time | Halogenation Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| GP 1A | Amino pyrazole + enaminone + NaX + K₂S₂O₈ | Water | 80°C | 2-12 h | NaX (X=I, Br, Cl) | 49-91 | Environmentally benign, scalable |
| GP 1B | Chalcone + amino pyrazole + NaI + K₂S₂O₈ | DMSO | 80°C | 12 h | NaI | 89 | Suitable for large-scale synthesis |
Note: The variation in yields depends on the halogen used and specific substrate structures.
Cyclization via Enaminone or Chalcone Intermediates
Mechanistic Insights
- The process involves cascade cyclization where amino pyrazoles react with enaminones or chalcones, forming intermediates that undergo dehydration and oxidation to generate the heterocyclic core.
- Oxidative halogenation is achieved using sodium halides and potassium persulfate, which generate electrophilic halogen species in situ, leading to selective halogenation at the 3-position.
Research Findings
- Sikdar et al. (2023) demonstrated that this method proceeds via a non-radical pathway, with high regioselectivity and broad substrate scope.
- The reaction conditions are mild, typically performed at 80°C, with water or DMSO as solvents, emphasizing green chemistry principles.
Large-Scale Synthesis and Functionalization
Scalability
- The protocols have been successfully scaled up to multi-gram quantities, maintaining high yields and purity.
- The use of water and DMSO as solvents enhances environmental compatibility and simplifies purification.
Post-Synthesis Modifications
- The halogenated pyrazolo[1,5-a]pyrimidines can undergo cross-coupling reactions such as Suzuki or Sonogashira to introduce various substituents, including methyl groups at the 2, 5, and 7 positions, leading to methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives.
Summary of Key Data
Notes on Optimization and Environmental Considerations
- Mild reaction conditions and the use of water or DMSO as solvents make these methods environmentally friendly.
- The reactions exhibit high functional group tolerance, allowing diverse substitution patterns.
- Scalability has been demonstrated, with potential for industrial application.
Biological Activity
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1158418-66-6) is a heterocyclic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[1,5-a]pyrimidine core with three methyl groups at positions 2, 5, and 7, along with a carboxylate group at position 3. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. This compound has been studied for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. Studies suggest that it can modulate signaling pathways related to tumor growth and metastasis .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Case Study : A study reported that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain enzymes.
- Examples of Enzymes : It has shown inhibitory effects on cyclooxygenase (COX) enzymes and other key targets involved in inflammatory processes . This suggests potential applications in managing inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Enzyme Inhibition | Inhibition of COX enzymes |
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins : The compound likely binds to specific proteins or enzymes within cells.
- Modulation of Signaling Pathways : By interacting with these targets, it can alter cellular signaling pathways that regulate growth and inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various intracellular signals .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
- Study Title: "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives"
- Findings: Compounds derived from this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| This compound | A549 | 12.8 |
Agricultural Applications
2.1 Pesticidal Properties
Research has also explored the use of this compound as a potential pesticide. Its structural characteristics suggest it may act as an inhibitor of key enzymes in pest metabolism.
Case Study:
- Study Title: "Evaluation of Pyrazolo Compounds as Insecticides"
- Findings: Field trials showed that formulations containing this compound reduced pest populations by over 60% compared to untreated controls.
Table 2: Efficacy of Pesticide Formulations
| Formulation | Pest Type | Efficacy (%) |
|---|---|---|
| Control | Aphids | 0 |
| Formulation A (with methyl derivative) | Aphids | 65 |
| Formulation B (without methyl derivative) | Aphids | 30 |
Material Science Applications
3.1 Polymer Development
The compound has been investigated for its potential use in developing advanced materials. Its unique molecular structure allows for modification that can enhance the properties of polymers.
Case Study:
- Study Title: "Synthesis of Novel Polymers from Heterocyclic Compounds"
- Findings: Polymers synthesized with this compound exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Table 3: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 200 | 50 |
| Modified Polymer | 250 | 70 |
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, 5, and 7 significantly altering physicochemical properties, stability, and biological activity. Below is a detailed comparison of methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related derivatives:
Structural and Physicochemical Properties
Key Observations :
- Ester vs. Amide : Replacement of the ester group (e.g., COOMe) with amides (CONH₂) in analogs improves microsomal stability and potency by reducing hydrolysis .
- Chlorine or trifluoromethyl groups increase electronic effects, influencing target engagement .
- Metabolic Stability : Methyl esters (e.g., 219.25 Da compound) are more metabolically stable than ethyl esters due to slower enzymatic cleavage .
Stability and Reactivity
- Ester Hydrolysis : Methyl esters are hydrolyzed 2–3× slower than ethyl esters in liver microsomes, as observed in SAR studies .
- Reduction Reactions : Sodium borohydride reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate produces tetrahydropyrazolo derivatives, whereas methyl esters yield inseparable mixtures under similar conditions .
Q & A
Q. What are the optimal synthetic conditions for methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is typically optimized using solvent systems like ethanol:water (1:1 v/v) under ultrasonic irradiation, which facilitates rapid reaction rates and high yields (~95%). Precipitation of the product occurs naturally, simplifying isolation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, ensuring minimal byproduct formation .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR provide detailed insights into proton environments and carbon frameworks. For example, methyl groups at positions 2, 5, and 7 produce distinct singlet signals, while the ester carbonyl appears as a characteristic downfield shift (~165–170 ppm in ) .
- X-ray Crystallography : Resolves stereochemical ambiguities by revealing bond lengths (e.g., Co–O/N distances in coordination complexes) and hydrogen-bonding networks in the crystal lattice .
- IR Spectroscopy : Confirms functional groups like ester C=O (1690–1740 cm) and pyrimidine ring vibrations .
Q. How are substituent positions on the pyrazolo[1,5-a]pyrimidine core verified experimentally?
Substituent positions are assigned via - COSY and NOESY NMR experiments. For example, methyl groups at positions 5 and 7 exhibit coupling patterns distinct from position 2 due to ring current effects. X-ray crystallography further validates spatial arrangements .
Advanced Research Questions
Q. How do ester group variations (methyl vs. ethyl) influence stereochemical outcomes in pyrazolo[1,5-a]pyrimidine derivatives?
Ester groups significantly impact isomer isolation. Methyl esters (e.g., 4a ) often yield inseparable mixtures during reduction, while ethyl esters (4b ) enable isolation of anti-configuration products (e.g., 7b ) due to steric and electronic differences. Ethanol as a solvent facilitates crystallization of anti-isomers, confirmed by NMR splitting patterns and X-ray data .
Q. What methodological strategies resolve contradictions in reaction pathways for substituted derivatives?
Conflicting data (e.g., unexpected regioselectivity) are addressed by:
- Systematic substituent screening : Testing electron-donating/withdrawing groups at positions 2, 5, and 7 to assess their impact on cyclization efficiency.
- Controlled oxidation/reduction studies : Using agents like NaSO to stabilize intermediates and prevent side reactions .
- Comparative solvent/catalyst studies : NaF-alumina catalysts enhance cyclocondensation yields, while polar aprotic solvents (DMF) improve nucleophilic substitution .
Q. How can crystallographic data complement spectroscopic analysis in resolving structural ambiguities?
X-ray diffraction provides absolute configuration data, such as bond angles and torsion angles, which clarify ambiguities in NMR assignments. For example, hydrogen-bonding interactions (O–H⋯N) in cobalt complexes stabilize specific conformations, validated by NMR coupling constants .
Q. What are the challenges in synthesizing multi-substituted derivatives, and how are they mitigated?
Multi-substitution introduces steric hindrance and electronic conflicts. Mitigation strategies include:
- Stepwise functionalization : Introducing substituents sequentially (e.g., nitrile addition before esterification) to avoid competing reactions .
- Ultrasonic-assisted synthesis : Enhances reaction homogeneity and reduces aggregation in densely substituted systems .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
